B1578369 Cr-ACP1

Cr-ACP1

Cat. No.: B1578369
Attention: For research use only. Not for human or veterinary use.
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Description

Cr-ACP1 is a specialized research reagent designed for studies investigating the structure and function of Acyl Carrier Proteins (ACPs) in bacterial fatty acid synthesis (FAS). ACPs are essential cofactors that shuttle growing acyl chains between enzymatic partners in type II FAS systems, a fundamental pathway for bacterial survival and a promising target for novel antibacterial agents . This reagent is intended to facilitate biochemical and biophysical research, including enzyme kinetics, protein-protein interaction studies, and structural analysis of ACP complexes. The primary research value of this compound lies in its application for probing the dynamic conformational changes ACPs undergo during catalysis. ACPs are highly flexible, and their ability to sequester acyl chains within a hydrophobic pocket and interact with diverse partner enzymes is crucial for function . Researchers can use this reagent to explore the metal-binding properties of ACPs, as bacterial ACPs possess acidic residues that form metal-binding sites, which can modulate protein stability and dynamics . Furthermore, this compound may serve as a tool for developing inhibitors that target the ACP-enzyme interface, a strategy with potential for disrupting essential biosynthetic pathways in multidrug-resistant bacteria . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Anticancer, Antibacterial

sequence

AWKLFDDGV

Origin of Product

United States

Origin, Isolation, and Biosynthetic Pathways of Cr Acp1

Methodologies for the Extraction and Purification of Cr-ACP1 from Plant Tissues

The isolation of this compound from the seeds of Cycas revoluta involves a multi-step process that begins with extraction followed by chromatographic purification.

Initial Extraction: The process commences with the collection of mature seeds from Cycas revoluta. A crude extract is obtained using a methanolic solvent, which is effective in solubilizing a wide range of organic molecules, including peptides, from the plant material.

Purification: Following the initial extraction, the purification of this compound is primarily achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. While the precise protocol used for this compound's initial isolation is not exhaustively detailed in the primary literature, a general methodology for purifying small peptides from plant seeds using RP-HPLC can be outlined. This typically involves:

Solid-Phase Extraction (SPE): The crude methanolic extract is often first subjected to solid-phase extraction to remove non-peptidic contaminants and to concentrate the peptide fraction.

RP-HPLC: The concentrated extract is then loaded onto an RP-HPLC column (e.g., a C18 column). A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often with an ion-pairing agent like trifluoroacetic acid) is used to elute the bound molecules. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides eluting at higher concentrations of the organic solvent. The fractions are monitored by UV absorbance at specific wavelengths (e.g., 214 nm and 280 nm), and those containing the peptide of interest are collected.

The purity of the isolated this compound is then assessed using analytical techniques such as mass spectrometry to confirm its molecular weight.

Table 1: General Parameters for Reversed-Phase HPLC Purification of Plant Peptides

ParameterDescription
Stationary Phase C18 (Octadecylsilyl) silica (B1680970) gel
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Linear gradient of Mobile Phase B
Detection UV absorbance at 214 nm and 280 nm
Flow Rate Typically 1-5 mL/min for semi-preparative columns

Elucidation of this compound's Biosynthetic Route within Cycas revoluta

The specific biosynthetic pathway of this compound in Cycas revoluta has not yet been fully elucidated. However, based on the general understanding of antimicrobial peptide (AMP) biosynthesis in plants, it is highly probable that this compound is synthesized ribosomally. This means its sequence is encoded by a gene and translated from an mRNA template.

The likely pathway involves the synthesis of a larger precursor protein that subsequently undergoes processing to yield the mature peptide. This is a common strategy in plants for the production of small bioactive peptides, as it allows for the regulation of their production and activity.

Identification and Functional Characterization of Precursor Proteins and Processing Enzymes for this compound

While the specific precursor protein and processing enzymes for this compound have not been identified, a general model can be inferred from the biosynthesis of other plant AMPs. It is hypothesized that this compound is synthesized as a prepropeptide. This precursor would likely have three distinct domains:

A signal peptide: This N-terminal sequence would direct the precursor protein to the endoplasmic reticulum and into the secretory pathway.

A pro-domain: This region may play a role in the correct folding of the mature peptide and in keeping it inactive until it reaches its final destination.

The mature this compound sequence: This is the C-terminal part of the precursor that will become the final, active peptide.

The processing of this precursor would involve a series of enzymatic cleavages. A signal peptidase would likely remove the signal peptide upon entry into the endoplasmic reticulum. Subsequently, one or more proteases would excise the mature this compound peptide from the pro-domain. The exact nature of these proteases in Cycas revoluta is unknown, but they are likely to be specific endopeptidases that recognize particular amino acid sequences flanking the mature peptide.

Advanced Spectroscopic and Structural Methodologies Applied to Cr Acp1

High-Resolution Mass Spectrometry Approaches for Primary Sequence Validation and Purity Assessment of Cr-ACP1

Mass spectrometry (MS) is a fundamental technique for the identification and characterization of peptides and proteins. It serves as a primary method for determining the molecular mass, validating the primary sequence, and assessing the purity of a peptide sample. wikipedia.orgmdpi.com

In the study of this compound (Anticancerous peptide 1), matrix-assisted laser desorption ionization (MALDI) mass spectrometry has been employed. informahealthcare.com This application yielded a molecular mass of 1050.89 Da for the peptide, corresponding to amino acid positions 1-9. informahealthcare.com This specific mass determination provides crucial information regarding the composition and integrity of this segment of the this compound peptide. MS is widely recognized as a main method used to identify proteins and native peptides isolated from biological sources. wikipedia.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biological macromolecules, including peptides, in solution under near-physiological conditions. nih.gov Unlike X-ray crystallography, NMR does not require the sample to be crystallized. nih.gov Structure determination by NMR typically involves assigning resonances to specific atoms and using parameters like the nuclear Overhauser effect (NOE) to infer spatial proximities, which are then used in structure calculations. nih.gov

Based on the available search results, specific research detailing the determination of the three-dimensional structure of this compound (Anticancerous peptide 1) using NMR spectroscopy was not found. While NMR is a standard technique for peptide structure elucidation, information regarding its direct application to this particular compound is not present in the provided search data.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Investigations into this compound Oligomerization or Complex Formation

A review of the provided search results did not yield specific information about investigations into the oligomerization or complex formation of this compound (Anticancerous peptide 1) using X-ray crystallography or Cryo-EM. While these techniques are valuable for structural analysis of biological molecules, their application specifically to this compound is not documented in the search results.

Circular Dichroism and Fluorescence Spectroscopy for Studying this compound Conformational Dynamics and Stability

Circular Dichroism (CD) and Fluorescence Spectroscopy are widely used techniques to study the conformational dynamics and stability of proteins and peptides. CD spectroscopy, particularly in the far-UV region, is sensitive to the secondary structure elements such as alpha-helices, beta-sheets, turns, and random coils. By monitoring changes in the CD spectrum under varying conditions (e.g., temperature, pH, denaturants), insights into protein folding, unfolding, and stability can be obtained. Fluorescence spectroscopy can probe the local environment and dynamics of intrinsic fluorophores (like tryptophan, tyrosine, and phenylalanine) or introduced fluorescent labels. Changes in fluorescence intensity, emission spectra, or lifetime can report on conformational changes and protein stability.

Based on the conducted searches, specific studies utilizing Circular Dichroism or Fluorescence Spectroscopy to investigate the conformational dynamics and stability of this compound (Anticancerous peptide 1) were not found. While these spectroscopic methods are standard tools for characterizing peptide conformation and stability, their application to this specific compound is not detailed in the provided search results.

Application of Vibrational Spectroscopy (FTIR, Raman) for Probing this compound Secondary Structure Elements

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the secondary structure elements of proteins and peptides. The amide I band (primarily C=O stretching vibrations) and the amide III band (involving C-N stretching and N-H bending) in both FTIR and Raman spectra are particularly sensitive to the backbone conformation and can be used to estimate the content of different secondary structures like alpha-helices and beta-sheets.

Specific research applying FTIR or Raman spectroscopy to probe the secondary structure elements of this compound (Anticancerous peptide 1) was not found in the provided search results. While these techniques are effective for analyzing protein and peptide secondary structure, their use in characterizing this compound is not documented in the search data.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for this compound Binding Characterization

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are label-free techniques widely used to characterize molecular interactions and binding events. SPR measures changes in refractive index near a sensor surface as molecules bind, providing real-time data on binding kinetics (association and dissociation rates) and affinity. ITC directly measures the heat released or absorbed upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy). These techniques are crucial for understanding how a peptide like this compound might interact with other molecules, such as potential targets.

A search of the provided results did not reveal specific information regarding the application of SPR or ITC to characterize the binding interactions of this compound (Anticancerous peptide 1). While these techniques are standard for studying molecular binding, data on the binding characteristics of this compound using SPR or ITC are not present in the search results.

Molecular Mechanisms of Cr Acp1 S Interaction with Cellular Components

Detailed Analysis of Cr-ACP1 Binding to Nucleic Acids: Specificity, Kinetics, and Structural Alterations to DNA/RNA

Research indicates that this compound directly binds to DNA. researchgate.netresearchgate.net This DNA binding is suggested as a mechanism contributing to its pro-apoptotic activity in cancer cells. researchgate.netresearchgate.net A previous bioinformatics study proposed that the antimicrobial activities of Cr-AMP1, likely mediated by hydrogen bonds, involve DNA binding within cells. nih.gov While the specificity and kinetics of this compound's nucleic acid binding are not extensively detailed in the provided snippets, the direct interaction with DNA and its role in inducing apoptosis through DNA binding have been reported. researchgate.netresearchgate.net Theoretical docking studies have also been performed to better understand the interaction of this compound with DNA. researchgate.net

Mechanistic Investigations of this compound Interaction with Model and Biological Membranes: Permeabilization and Disruption Studies

Antimicrobial peptides, including plant AMPs like this compound, commonly interact with cell membranes as a primary mechanism of action. nih.govuclan.ac.uke3s-conferences.org While many AMPs, particularly cationic ones, target the negatively charged membranes of microbes and cancer cells leading to permeabilization and lysis, this compound is described as an anionic peptide. researchgate.netuclan.ac.uk Despite being anionic, this compound has shown the ability to translocate cancer cell membranes. uclan.ac.uk Studies on a related anionic peptide, Cn-AMP2, proposed that its interaction with membranes and subsequent translocation might involve an extended conformation where a short anionic N-terminal sequence interacts with positively charged moieties on the membrane surface, while a hydrophobic C-terminal sequence penetrates the membrane core. uclan.ac.uk Although this compound's specific membrane interaction mechanism is not fully elucidated in the search results, its ability to cross cancer cell membranes is implied by its intracellular targets. uclan.ac.uk Notably, this compound showed no significant lysis of normal red blood cells at tested concentrations, suggesting some selectivity. researchgate.netresearchgate.netcpu-bioinfor.org

Elucidation of this compound-Induced Perturbations in Nucleosome Structure and Chromatin Organization

This compound has been shown to disrupt nucleosome structures. researchgate.net This disruption is linked to its ability to induce apoptosis in cancer cells. researchgate.net Nucleosomes are fundamental units of chromatin, and their disruption can significantly impact chromatin organization and gene expression. researchgate.net this compound's capacity to perturb nucleosomes suggests an interference with the packaging of DNA within the nucleus, which could lead to downstream effects on cellular processes, including the induction of programmed cell death. researchgate.net In studies investigating the effect of AMPs on SARS-CoV-2 nucleocapsid protein biocondensates, this compound partitioned into the condensates without affecting their morphology but significantly slowed down their dynamics. researchgate.net This suggests an interaction with protein-RNA complexes that influences their physical properties. researchgate.net

Characterization of this compound's Influence on Protein-Protein Interactions within Host or Target Organisms

While the primary reported mechanisms of this compound involve interactions with DNA and nucleosomes, AMPs in general can interact with proteins. nih.govmdpi-res.com The search results mention that AMPs are capable of inhibiting protein transport, ion channels, or enzymes, and can act as steroid hormone regulators. mdpi.comnih.gov However, specific details regarding how this compound directly influences protein-protein interactions within host or target organisms are not explicitly provided. The interaction with nucleosomes implies an influence on the interaction between DNA and histone proteins. researchgate.net The study on SARS-CoV-2 nucleocapsid protein biocondensates also suggests an interaction with the nucleocapsid protein, a protein involved in viral RNA packaging and replication. researchgate.net This interaction affected the dynamics of the protein-RNA condensates. researchgate.net

Exploration of Potential Enzymatic Activities or Allosteric Modulation by this compound on Key Biological Processes

There is no direct evidence presented in the search results indicating that this compound possesses intrinsic enzymatic activity or acts as an allosteric modulator. While some plant defensins have been shown to exhibit enzymatic activities, such as regenerating dehydroascorbate nih.govmdpi-res.com, this activity is not attributed to this compound. The mechanisms described for this compound focus on its interactions with DNA, membranes, and nucleosomes, leading to cellular disruption and apoptosis. researchgate.netresearchgate.netuclan.ac.uk

Cr Acp1 S Fundamental Impact on Cellular and Subcellular Physiology

Molecular Mechanisms of Cr-ACP1 Mediated Cell Cycle Arrest and Apoptosis Induction in Model Cellular Systems

It is hypothesized that a chromium-based compound could influence the cell cycle through interactions with key regulatory proteins. For instance, the tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress, such as DNA damage. mdpi.com Its activation can lead to the transcription of genes that halt the cell cycle, allowing for DNA repair, or if the damage is too severe, trigger apoptosis. mdpi.comnih.gov A compound like this compound could potentially induce DNA damage or other cellular stresses, thereby activating the p53 pathway.

Furthermore, the induction of apoptosis by this compound could involve the intrinsic mitochondrial pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov Research on other compounds has shown that they can induce the release of cytochrome c and activate caspase-3, a key player in the apoptotic cascade. nih.gov It is plausible that this compound could exert its pro-apoptotic effects through a similar mechanism.

The balance between cell cycle arrest and apoptosis is a tightly regulated process, and its disruption can have significant consequences. researchgate.net The decision for a cell to arrest its cycle or undergo apoptosis is often dependent on the nature and extent of the cellular damage.

Table 1: Key Proteins Potentially Involved in this compound Mediated Cell Cycle Arrest and Apoptosis

Protein FamilySpecific ProteinPotential Role in Response to this compound
Tumor Suppressorsp53Activation leading to cell cycle arrest or apoptosis. mdpi.comnih.gov
Cyclin-Dependent Kinases (CDKs)CDK1, CDK2Inhibition leading to cell cycle arrest. researchgate.net
Bcl-2 FamilyBax, BakPro-apoptotic members that could be activated by this compound. nih.gov
Bcl-2 FamilyBcl-2, Bcl-xLAnti-apoptotic members that could be inhibited by this compound. nih.gov
CaspasesCaspase-3, Caspase-9Executioner caspases activated during apoptosis. nih.gov

This table is based on general principles of cell cycle and apoptosis regulation and does not represent direct experimental evidence for this compound.

Investigation of this compound's Modulatory Role in Intracellular Signaling Pathways (excluding clinical implications)

The influence of this compound extends to the intricate network of intracellular signaling pathways that govern cellular function. The ACP1 gene product, LMW-PTP, is a known modulator of various signaling cascades, including those initiated by insulin (B600854) and platelet-derived growth factor (PDGF) receptors. nih.gov LMW-PTP functions by dephosphorylating key signaling molecules, thereby fine-tuning the cellular response to external stimuli.

A chromium-containing compound could potentially interact with and modulate the activity of LMW-PTP, thereby impacting these signaling pathways. For example, altered LMW-PTP activity could affect glucose metabolism and cell proliferation pathways. nih.gov Furthermore, studies have shown that the deletion of Acp1 can lead to alterations in several signaling pathways, including the activation of protective pathways and the inhibition of deleterious ones in cardiac stress models. nih.gov This suggests that modulation of ACP1 activity, potentially by a compound like this compound, could have widespread effects on intracellular signaling.

It is also conceivable that this compound could influence signaling pathways independent of LMW-PTP. Chromium compounds are known to be redox-active, and they could potentially alter the cellular redox state, which in turn can impact a multitude of signaling pathways sensitive to oxidative stress.

Fundamental Biophysical and Biochemical Interactions of this compound with Microbial Cellular Integrity and Metabolism

The interaction of chemical compounds with microbial cells is a critical area of research, with implications for understanding antimicrobial mechanisms. While specific studies on this compound's interaction with microbes are not available, we can explore potential mechanisms based on the known properties of chromium compounds and general principles of antimicrobial action.

The initial interaction of a charged compound with a bacterial cell is often electrostatic, with positively charged molecules binding to the negatively charged components of the bacterial cell wall. researchgate.net If this compound possesses a positive charge, it could interact with the bacterial envelope, potentially disrupting its integrity. Biophysical techniques are instrumental in studying these interactions and the subsequent changes to both the compound and the microbial cell. researchgate.net

Furthermore, once inside the microbial cell, this compound could interfere with essential metabolic pathways. For instance, Acyl Carrier Protein (ACP) is a crucial component of fatty acid synthesis in bacteria. nih.gov In Pseudomonas aeruginosa, only AcpP1 is functional in this pathway. nih.gov A compound that inhibits or interferes with the function of such essential proteins could have potent antimicrobial effects. It is plausible that this compound could target microbial ACPs or other key metabolic enzymes, leading to a cessation of growth or cell death.

Table 2: Potential Microbial Targets and Interaction Mechanisms of this compound

Microbial Component/ProcessPotential Interaction with this compoundConsequence of Interaction
Cell Wall/MembraneElectrostatic binding and disruption. researchgate.netLoss of cellular integrity, leakage of contents.
Fatty Acid SynthesisInhibition of key enzymes like Acyl Carrier Protein (ACP). nih.govDisruption of membrane biogenesis and cell growth.
Essential Metabolic EnzymesBinding to active sites or allosteric modulation.Inhibition of vital metabolic pathways.
DNA/RNA SynthesisInterference with replication or transcription machinery.Inhibition of cell division and protein synthesis.

This table presents hypothetical interactions based on general antimicrobial mechanisms and does not constitute direct experimental evidence for this compound.

Analysis of this compound Subcellular Localization and Trafficking Pathways

Understanding where a compound localizes within a cell is crucial to elucidating its mechanism of action. The subcellular localization of a compound like this compound would be dictated by its physicochemical properties, such as size, charge, and lipophilicity.

Protein trafficking is a highly regulated process that ensures proteins are delivered to their correct subcellular destinations. nih.gov For instance, the trafficking of membrane proteins, such as ion channels, involves their movement from the endoplasmic reticulum and Golgi apparatus to the plasma membrane. mdpi.com While this compound is a chemical compound and not a protein, its transport within the cell could be influenced by these established trafficking pathways.

It might be transported via endocytosis, a process where the cell internalizes substances by engulfing them. Once inside, it could be trafficked through the endosomal-lysosomal pathway. nih.gov Alternatively, if it is a small, lipophilic molecule, it might be able to diffuse across cellular membranes and distribute throughout the cytoplasm. The specific localization of this compound would determine which cellular components and processes it can directly influence. For example, localization to the mitochondria could explain its ability to induce apoptosis through the intrinsic pathway.

Computational and Theoretical Studies on Cr Acp1

Molecular Dynamics (MD) Simulations to Model Cr-ACP1 Conformational Flexibility and Biomolecular Interactions

Molecular Dynamics (MD) simulations are a powerful in silico technique used to study the time-dependent behavior and physical movement of atoms and molecules, allowing for the analysis of conformational changes and interactions. Given that this compound is a non-cysteine-rich peptide, it is expected to exhibit high structural flexibility. MD simulations can be employed to model this flexibility and understand how the peptide's conformation changes in different environments, such as in solution or in the presence of biological membranes or target molecules.

MD simulations are valuable for revealing molecular interactions, including lipid-peptide interactions, which are particularly relevant for antimicrobial and anticancer peptides that often interact with cell membranes. While direct detailed reports of MD simulations specifically focused on this compound were not extensively available in the searched literature, the application of MD simulations to study the interaction of other antimicrobial peptides with membranes and their mechanisms of action, such as pore formation, is a well-established approach. The principles and methodologies used in these studies are directly applicable to investigating the interactions of this compound with bacterial or cancer cell membranes, which are proposed targets for its activity. Such simulations could provide detailed insights into the peptide's insertion into or binding to membranes, the resulting structural perturbations, and the potential formation of pores or other membrane-disrupting mechanisms.

Quantum Chemical Calculations to Predict this compound Reactivity and Electronic Properties

Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules, providing insights into their reactivity, stability, and interaction mechanisms at a fundamental level. These calculations can predict parameters such as charge distribution, molecular orbitals, and reaction pathways.

Based on the available search results, there is no specific information detailing the application of quantum chemical calculations directly to this compound to predict its reactivity or electronic properties. While quantum chemical methods are broadly used in computational chemistry and drug design, their specific use for this compound was not reported in the provided literature.

In Silico Docking and Ligand Binding Site Predictions for this compound and its Putative Targets

In silico docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when it is bound to another molecule (receptor) and to estimate the strength of the resulting complex. This method is crucial for identifying potential biological targets and understanding the molecular basis of interactions.

This compound has been investigated using in silico docking in the context of identifying peptide candidates targeting Epidermal Growth Factor Receptor (EGFR) mutants. In a preliminary computational screening study, this compound showed a binding affinity of -53.4 Kcal/mol for EGFR mutants. This finding suggests that EGFR, or proteins with similar binding sites, could be putative targets for this compound.

Peptide NameBinding Affinity (Kcal/mol)Putative Target
Alloferon-1-54.26EGFR mutants
Anticancerous Peptide 1 (this compound)-53.4EGFR mutants
Chaxapeptin-51.7EGFR mutants

Note: Data extracted from preliminary computational screening results.

Furthermore, this compound is proposed to exert its anti-proliferative activity potentially via DNA binding nih.gov. In silico docking studies could be utilized to model the interaction between this compound and DNA, predicting potential binding sites and the nature of these interactions, although specific docking studies of this compound with DNA were not explicitly detailed in the search results. Docking studies are also relevant for understanding interactions with other potential targets, such as bacterial cell wall components or intracellular proteins, which could mediate its antimicrobial and anticancer effects.

Bioinformatic and Homology Modeling Approaches for Predicting this compound Structure and Function

Bioinformatics encompasses computational tools and approaches used to analyze biological data, including protein sequences and structures, to understand their function and evolution. Homology modeling is a technique used to predict the three-dimensional structure of a protein based on the known structure of a related protein (a homolog).

Bioinformatics analysis has been applied in the study of plant antimicrobial peptides, including this compound. These analyses can involve sequence comparisons, motif identification, and the prediction of physicochemical properties such as charge and hydrophobicity, which are important determinants of peptide activity. For peptides like this compound, which may lack experimentally determined high-resolution structures, homology modeling or ab initio modeling approaches can be used to generate theoretical 3D structures based on its amino acid sequence. While specific details on homology modeling of this compound were not prominent in the search results, the general approach of translating a primary sequence to a peptide structure is a recognized application of in silico modeling for PAMPs.

Bioinformatic analysis can also aid in predicting the function of this compound by comparing its sequence and predicted structural features to those of peptides with known activities. This can help in identifying functional motifs and potential mechanisms of action.

Development of Predictive Models for this compound Activity Based on Sequence and Structural Motifs

The development of predictive models involves using computational methods, often based on machine learning algorithms, to predict the biological activity of peptides based on their amino acid sequence and structural characteristics. These models can help in identifying key features that contribute to activity and in designing peptides with improved properties.

For plant antimicrobial peptides, including those like this compound, in silico methodologies based on various machine learning algorithms have been used to predict their antibacterial potential. These models often utilize features derived from the amino acid composition, dipeptide composition, and physicochemical attributes of the peptides. By analyzing the sequence and predicted structural motifs (such as amphiphilicity or charge distribution) of this compound, predictive models can be developed to estimate its activity against specific targets or its various biological effects (e.g., antibacterial, anticancer).

Predictive models can also identify potential antibacterial motifs within peptide sequences. Applying such approaches to this compound could help pinpoint which parts of its AWKLFDDGV sequence are most crucial for its observed activities and inform the design of modified peptides with enhanced efficacy or specificity.

Recombinant Expression and Advanced Engineering of Cr Acp1 for Research

Optimization of Heterologous Expression Systems for High-Yield Production of Cr-ACP1 for Research Purposes

Heterologous expression systems, such as Escherichia coli, are commonly used for producing recombinant proteins like this compound ucsd.eduplos.org. However, achieving high yields of properly folded and functional protein can be challenging and often requires optimization nih.govmdpi.com.

Studies have shown that while E. coli can express Cr-cACP (ACP2) in a soluble form, Cr-mACP (ACP1) expressed in E. coli has been observed to form insoluble aggregates, necessitating refolding procedures plos.org. This highlights the need to optimize expression conditions, which can involve factors such as the choice of expression vector, host strain, induction conditions (e.g., IPTG concentration and expression time), and growth media nih.govmdpi.comajmb.org. Codon optimization of the target gene for the expression host can also significantly enhance protein production ajmb.orgresearchgate.net. For example, codon-optimizing plant TE sequences for the C. reinhardtii chloroplast led to high levels of protein expression plos.org.

While the search results specifically mention challenges with Cr-mACP expression in E. coli, they also indicate successful purification of both apo- and holo-forms of ACPs from other organisms expressed in E. coli, sometimes achieving high yields biorxiv.orgasm.orgconicet.gov.ar. For instance, the heterologous co-expression and purification of two proteins, including an ACP domain, from Gloeocapsa sp. in E. coli BL21(DE3) cells yielded over 20 mg/L biorxiv.org. Another study on Pseudomonas aeruginosa ACP achieved over 95% holo-ACP using a specific purification procedure asm.org. These examples suggest that with appropriate optimization, high-yield production of functional ACPs, including potentially this compound, in E. coli is achievable.

Other heterologous expression systems, such as the baculovirus insect cell system, are also utilized for recombinant protein production, particularly for proteins requiring post-translational modifications or proper folding that might be challenging in prokaryotic systems conicet.gov.arbiobasic.comnih.gov. While not specifically detailed for this compound in the search results, these systems represent alternative avenues for optimizing expression if E. coli proves insufficient.

Data on the yield of this compound from optimized heterologous expression systems is not explicitly provided in the search results. However, research on other ACPs indicates that yields can vary depending on the specific protein and optimization strategy.

Site-Directed Mutagenesis Strategies to Dissect Structure-Function Relationships of this compound

The basic principle of SDM involves using primers containing the desired mutation to amplify the gene of interest, followed by procedures to remove the parental DNA template and select for the mutated construct uni-tuebingen.deneb.comspringernature.com. Various methods exist, including PCR-based approaches and methods utilizing specific E. coli strains or enzyme mixes neb.comwikipedia.org.

While specific examples of SDM applied directly to this compound are not detailed in the provided search results, studies on other ACPs and related enzymes illustrate the application of this technique for structure-function analysis. For example, alanine (B10760859) scanning mutagenesis on ACP1, a native substrate of a trans-AT domain from disorazole synthase, was performed to identify significant residues involved in trans-acylation activity researchgate.net. Similarly, mutations in non-actinobacterial type II PKS ACPs have been introduced to make them compatible with B. subtilis Sfp-catalyzed phosphopantetheinylation, enabling efficient reconstitution of polyketide synthase machinery in vitro biorxiv.org.

Applying SDM to this compound could involve targeting the conserved serine residue that accepts the 4′-phosphopantetheine group to study the impact of this modification or mutating residues predicted to be involved in interactions with specific thioesterases or other fatty acid biosynthetic enzymes ucsd.edunih.govoup.complos.org. Computational docking studies, which have been used to identify protein-protein recognition surfaces between Cr-cACP and CrTE, can inform the design of targeted mutations ucsd.eduplos.org.

Chemical Synthesis and Analog Design Approaches for Probing this compound Mechanism of Action

Chemical synthesis and the design of ACP analogs provide alternative or complementary approaches to recombinant expression and mutagenesis for studying this compound function and mechanism. While the protein itself is typically produced recombinantly, synthetic approaches can be employed to create modified versions or smaller peptide fragments, as well as to synthesize probes that interact with this compound or its partners.

The search results mention the synthesis of fluorescent pantetheine (B1680023) analogues for labeling ACPs to study protein-protein interactions ucsd.edu. Additionally, studies on other ACPs have involved the synthesis of pantetheinamides capable of crosslinking ACPs with partner enzymes researchgate.net. These chemically synthesized probes can be used to trap transient protein complexes or investigate the dynamics of interactions.

Furthermore, the synthesis of small molecules that interact with components of biosynthetic pathways involving ACPs, such as activators of caseinolytic protease P (ClpP) which can interact with ACP-like domains, demonstrates the use of synthetic chemistry to develop probes and potential inhibitors or activators nih.govscholaris.ca. While these examples are not directly focused on this compound, they illustrate the broader application of chemical synthesis in studying ACP-related mechanisms.

Designing analogs of the phosphopantetheine arm or attached fatty acyl chains could also be valuable for probing substrate specificity and the catalytic mechanisms of enzymes that interact with this compound ucsd.eduplos.org. For example, a study synthesized a shorter chain derivative of a pantetheine probe to test the effect of acyl chain length on the interaction between Cr-cACP and CrTE ucsd.edu.

Detailed protocols for the de novo chemical synthesis of full-length this compound are not present in the search results, as protein synthesis is typically achieved through biological expression. However, the synthesis of modified cofactors, probes, and small molecule interactors are relevant chemical approaches for studying this compound's mechanism of action.

Development of Fluorescently Tagged or Labeled this compound Constructs for Advanced Imaging Studies

Fluorescent labeling is a powerful technique for visualizing and tracking proteins in living cells and in vitro, providing insights into their localization, dynamics, and interactions researchgate.netozbiosciences.comnih.gov. Developing fluorescently tagged or labeled this compound constructs is essential for advanced imaging studies aimed at understanding its behavior within the cellular environment, particularly within chloroplasts or mitochondria where fatty acid biosynthesis occurs ucsd.edunih.govplos.org.

Fluorescent labeling can be achieved by genetically fusing a fluorescent protein (FP) like GFP to the target protein or by chemically conjugating a fluorescent dye to specific residues on the purified protein researchgate.netozbiosciences.comnih.gov. The choice of labeling strategy depends on the specific research question and the desired application (e.g., live-cell imaging, FRET, single-molecule studies) researchgate.netozbiosciences.com.

Research involving Cr-cACP has utilized fluorescent pantetheine analogues, which are enzymatically attached to the ACP, to create fluorescently labeled crypto-Cr-cACP ucsd.edu. This labeled ACP was then used in activity-based probe experiments to study protein-protein interactions ucsd.edu. This demonstrates a method for site-specific labeling of the ACP at its functional site.

Studies on other proteins highlight various fluorescent labeling techniques applicable to this compound research. These include using fluorescent hybridization probes, fluorescent dyes that bind to the protein, or indirect labeling methods ozbiosciences.com. Trace fluorescent labeling has also been employed in protein crystallization screening hamptonresearch.com.

Developing fluorescent this compound constructs would enable researchers to visualize its localization within C. reinhardtii cells, track its movement, and potentially observe its interactions with partner enzymes in real-time using advanced microscopy techniques researchgate.netozbiosciences.com. Multicolor fluorescence can be used to study the interaction and co-localization of this compound with other labeled proteins in the fatty acid synthesis pathway hamptonresearch.com.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Cr-ACP1?

  • Answer : Characterizing this compound requires a combination of spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure and purity, alongside chromatographic methods (HPLC, LC-MS) for stability and degradation analysis. Physicochemical properties (solubility, pKa) should be determined using titration or UV-Vis spectroscopy. Ensure detailed documentation of reagent sources, instrumentation parameters, and validation protocols to meet reproducibility standards .

Q. How can researchers design a robust experimental protocol to investigate this compound’s biochemical interactions?

  • Answer : Begin with a hypothesis-driven approach, clearly defining variables (e.g., pH, temperature, cofactors). Use in vitro assays (e.g., enzyme kinetics, binding affinity studies) with appropriate controls (positive/negative, vehicle). Validate findings through orthogonal methods (e.g., surface plasmon resonance for binding vs. fluorescence quenching). Adhere to ICH/GCP guidelines for data integrity and transparency .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

  • Answer : Non-linear regression models (e.g., Hill equation) are standard for calculating EC50/IC50 values. For multi-variable experiments, employ ANOVA with post-hoc tests (Tukey, Bonferroni) to account for variance. Use software like GraphPad Prism or R for reproducibility, and report confidence intervals to contextualize uncertainty .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

  • Answer : Conduct a systematic review of prior studies to identify methodological disparities (e.g., assay conditions, model systems). Perform sensitivity analyses to test variables (e.g., buffer composition, protein concentration). Use meta-analytical tools to quantify heterogeneity and reconcile contradictions. Transparently report limitations in experimental replication .

Q. What strategies optimize the reproducibility of this compound’s bioactivity in heterogeneous biological systems?

  • Answer : Standardize cell culture conditions (passage number, media composition) and validate assay robustness via Z’-factor calculations. For in vivo studies, document animal strain, diet, and environmental variables. Share raw datasets and code repositories to enable independent validation .

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s polypharmacology?

  • Answer : Integrate transcriptomic profiling (RNA-seq) with network pharmacology to map this compound’s target pathways. Use mass spectrometry-based metabolomics to identify downstream metabolites. Apply machine learning (e.g., random forests) to prioritize high-confidence interactions. Cross-validate findings with CRISPR/Cas9 knockout models .

Q. What ethical and procedural considerations apply when transitioning this compound research from preclinical to clinical studies?

  • Answer : Ensure compliance with ethical review boards (IRB/IACUC) for animal/human trials. Document informed consent protocols and data anonymization methods. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for clinical datasets. Reference CONSORT or STROBE guidelines for reporting .

Tables for Methodological Reference

Research Stage Key Methodological Criteria Relevant Evidence
Experimental DesignHypothesis clarity, variable control, orthogonal validation
Data AnalysisStatistical rigor, transparency in uncertainty
ReproducibilityStandardization, open-access data sharing
Translational EthicsCompliance with ICH/GCP, FAIR principles

Key Considerations for Researchers

  • Avoid Pitfalls : Overlooking assay interference (e.g., solvent effects in cell-based assays) or failing to pre-register study protocols.
  • Resource Utilization : Leverage databases like PubChem or ChEMBL for cross-referencing this compound’s bioactivity data .
  • Peer Review : Submit to journals emphasizing methodological transparency (e.g., ACS Pharmacology & Translational Science) and adhere to ACS style guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.